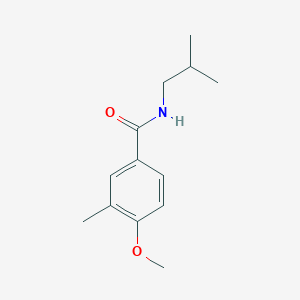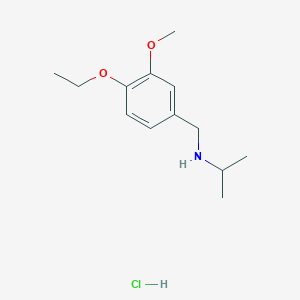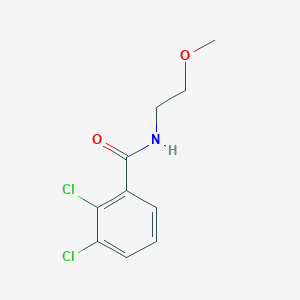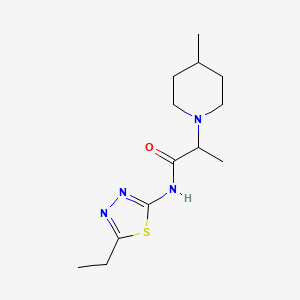
N-isobutyl-4-methoxy-3-methylbenzamide
説明
Synthesis Analysis
The synthesis of similar compounds involves strategic acylation reactions and directed metalation techniques. For example, N-3-hydroxyphenyl-4-methoxybenzamide was prepared through the acylation of 3-aminophenol and 4-metoxybenzoylchloride in THF, showcasing the synthesis process's intricacy and the importance of choosing appropriate reactants and conditions for achieving desired products (Karabulut et al., 2014). Directed metalation and subsequent reactions, as demonstrated by Reitz and Massey (1990), further illustrate the synthetic versatility and the potential for structural modifications through precise chemical reactions (Reitz & Massey, 1990).
Molecular Structure Analysis
The molecular structure of compounds related to N-isobutyl-4-methoxy-3-methylbenzamide has been elucidated through techniques such as X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on the molecular geometry, emphasizing the significance of crystal packing and dimerization effects on the compound's structural attributes (Karabulut et al., 2014).
Chemical Reactions and Properties
Rhodium-catalyzed annulations and palladium-catalyzed alkoxylation are prominent chemical reactions involving N-methoxybenzamide derivatives, showcasing the compound's reactivity and potential for creating complex molecular architectures. These reactions highlight the compound's utility in synthesizing diverse structures with potential applications across various scientific fields (Zhou et al., 2016), (Wang & Yuan, 2010).
Physical Properties Analysis
The physical properties of N-isobutyl-4-methoxy-3-methylbenzamide, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments and applications. While specific data on N-isobutyl-4-methoxy-3-methylbenzamide was not directly found, related studies on similar compounds provide a foundational understanding of how these properties are determined and their significance in scientific research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, define the compound's suitability for various scientific investigations. The studies on Rh(III)-catalyzed synthesis and chemodivergent annulations emphasize the compound's chemical versatility and its potential for creating novel chemical entities with unique properties and applications (Li et al., 2019), (Xu et al., 2018).
科学的研究の応用
Environmental Impact and Safety of Chemical Compounds
Research on compounds similar to N-isobutyl-4-methoxy-3-methylbenzamide often focuses on their environmental impact, safety, and potential toxicological effects. For example, studies on the widely used insect repellent N,N-diethyl-3-methylbenzamide (DEET) highlight its effectiveness against various biting insects and vector-borne diseases, while also addressing concerns about its safety and environmental persistence. These studies underscore the need for careful consideration of both the benefits and risks associated with chemical compounds used in consumer products and their broader environmental implications (Qiu, Jun, & McCall, 1998).
Advances in Organic Chemistry and Crystallography
The field of organic chemistry and crystallography explores the structural aspects of chemical compounds, including those similar to N-isobutyl-4-methoxy-3-methylbenzamide. Research in this area can lead to a better understanding of the molecular interactions and properties of such compounds, potentially informing the development of new materials or drugs. Studies on synthon modularity and halogen interactions in organic crystals are examples of how detailed structural analysis contributes to our knowledge of chemical compounds and their applications (Tothadi, Joseph, & Desiraju, 2013).
Potential Neurotoxicity and Environmental Concerns
The potential neurotoxicity of active ingredients in sunscreen products, including compounds related to N-isobutyl-4-methoxy-3-methylbenzamide, has been a topic of contemporary research. These studies aim to assess the safety of such compounds, especially given their widespread use and the increasing levels found in the environment. The research suggests a need for further investigation into the toxicological nature of UV filters and their implications for human health and the environment (Ruszkiewicz, Pinkas, Ferrer, Peres, Tsatsakis, & Aschner, 2017).
Melatonin in Plant Science
Melatonin, a compound structurally similar to N-isobutyl-4-methoxy-3-methylbenzamide, has been studied for its wide-ranging effects in humans, animals, and plants. In plant science, melatonin is recognized for its ability to regulate growth, development, and response to stress. Research on melatonin's presence in different plant species, its biosynthesis, and effects on crop improvement highlights the potential of melatonin-rich food crops to enhance agricultural productivity and food security (Nawaz, Huang, Bie, Ahmed, Reiter, Niu, & Hameed, 2016).
特性
IUPAC Name |
4-methoxy-3-methyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)8-14-13(15)11-5-6-12(16-4)10(3)7-11/h5-7,9H,8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNUBQRGVKDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4577820.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577830.png)
![1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)
![N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)


![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4577858.png)
![ethyl 1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4577864.png)


![1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea](/img/structure/B4577908.png)
![1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4577910.png)